molecular formula C10H12BrNO B1319351 N-(3-Bromo-5-ethylphenyl)acetamide CAS No. 123158-67-8

N-(3-Bromo-5-ethylphenyl)acetamide

Cat. No. B1319351
M. Wt: 242.11 g/mol
InChI Key: PDRWHNPTNJWXLB-UHFFFAOYSA-N
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Description

“N-(3-Bromo-5-ethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.11 .


Molecular Structure Analysis

The InChI code for “N-(3-Bromo-5-ethylphenyl)acetamide” is 1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“N-(3-Bromo-5-ethylphenyl)acetamide” is a solid at room temperature . It has a boiling point of approximately 368.6±35.0C at 760 mmHg . The compound’s InChI Key is PDRWHNPTNJWXLB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Pharmacological Assessment

  • Leuckart Synthesis : Novel acetamide derivatives, including those similar to N-(3-Bromo-5-ethylphenyl)acetamide, have been synthesized through multi-step reactions starting from the Leuckart reaction. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with some derivatives demonstrating activities comparable to standard drugs. The presence of bromo, tert-butyl, and nitro groups in certain positions enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Hemolytic Activity

  • Antimicrobial Evaluation : A study on similar compounds, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has revealed antimicrobial activity against various microbial species. The structure of these compounds includes elements like bromo groups, which may influence their effectiveness (Gul et al., 2017).

Anticancer Drug Synthesis

  • Anticancer Drug Development : Research into the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has demonstrated its potential as an anticancer drug. This compound targets the VEGFr receptor, showing promise in cancer treatment research (Sharma et al., 2018).

Antioxidant Properties

  • Radical Scavenging Activity : Nitrogen-containing bromophenols, which share structural similarities with N-(3-Bromo-5-ethylphenyl)acetamide, have been found to possess potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H412 . This indicates that it may be harmful if swallowed and may be harmful to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment .

properties

IUPAC Name

N-(3-bromo-5-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWHNPTNJWXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295908
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-5-ethylphenyl)acetamide

CAS RN

123158-67-8
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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